![molecular formula C16H13N3O2 B13876433 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-86-4](/img/structure/B13876433.png)
4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(quinoxalin-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C15H11N3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a quinoxalin-2-ylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-ylmethylamino)benzoic acid typically involves the reaction of quinoxaline derivatives with benzoic acid derivatives. One common method is the condensation reaction between quinoxaline-2-carbaldehyde and 4-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4-(quinoxalin-2-ylmethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted benzoic acid derivatives .
科学研究应用
4-(quinoxalin-2-ylmethylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to its quinoxaline moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism of action of 4-(quinoxalin-2-ylmethylamino)benzoic acid involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with microbial cell wall synthesis, making it effective against certain bacterial strains .
相似化合物的比较
Similar Compounds
Quinoxaline-2-carboxylic acid: Similar in structure but lacks the benzoic acid moiety.
4-aminobenzoic acid: Similar in structure but lacks the quinoxaline moiety.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring
Uniqueness
4-(quinoxalin-2-ylmethylamino)benzoic acid is unique due to the presence of both the quinoxaline and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
属性
CAS 编号 |
62294-86-4 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
4-(quinoxalin-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21) |
InChI 键 |
XNKBKIFWYGHOJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
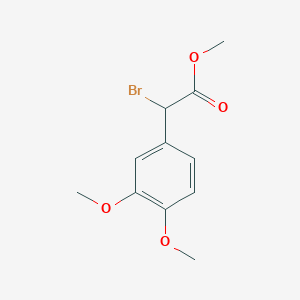
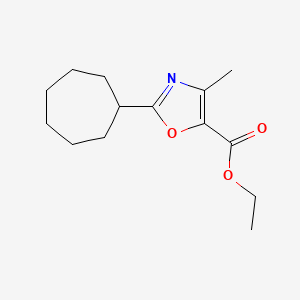
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
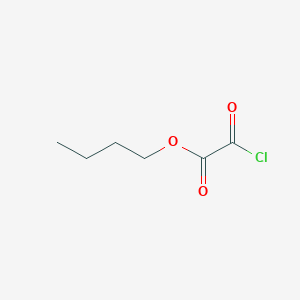
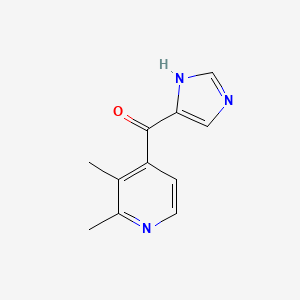
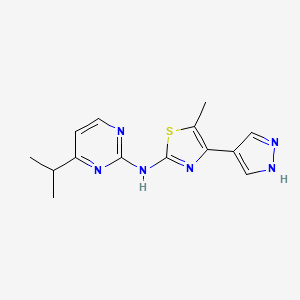
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
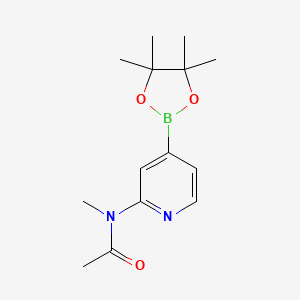
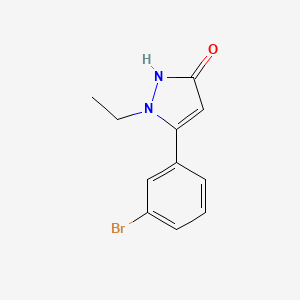
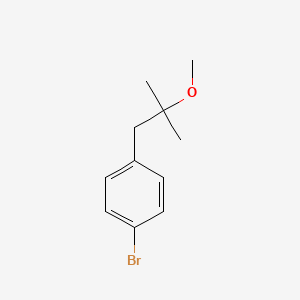
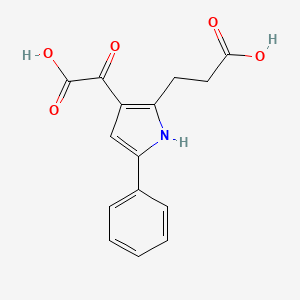
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
